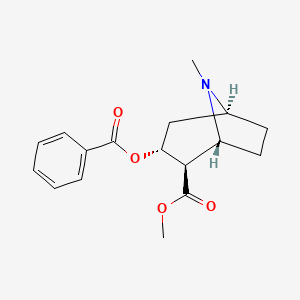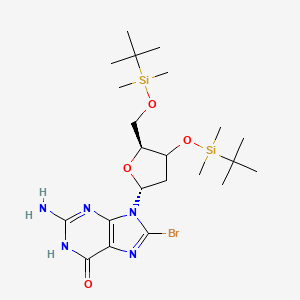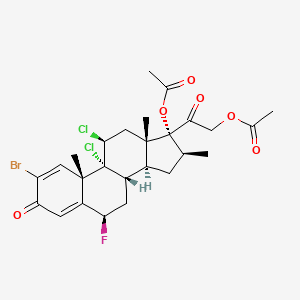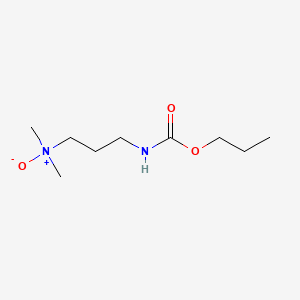
rac-Benzyl (2R,3aR,6aR)-Ramipril
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-Benzyl (2R,3aR,6aR)-Ramipril is a racemic mixture of the compound Ramipril, which is an angiotensin-converting enzyme (ACE) inhibitor. This compound is commonly used in the treatment of hypertension and congestive heart failure. It works by relaxing blood vessels, making it easier for the heart to pump blood.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-Benzyl (2R,3aR,6aR)-Ramipril involves several steps:
Starting Material: The synthesis begins with the preparation of the key intermediate, which is often a bicyclic lactam.
Formation of the Ramipril Core: The intermediate undergoes a series of reactions, including hydrolysis, esterification, and cyclization, to form the core structure of Ramipril.
Racemization: The final step involves the racemization of the compound to obtain the racemic mixture.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:
Catalysts: The use of specific catalysts to enhance reaction rates and yields.
Purification: Advanced purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Quality Control: Rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
rac-Benzyl (2R,3aR,6aR)-Ramipril undergoes several types of chemical reactions:
Hydrolysis: The ester groups in the compound can be hydrolyzed to form carboxylic acids.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group.
Substitution: Nucleophilic substitution reactions can occur at various positions in the molecule.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions.
Major Products
Hydrolysis: Carboxylic acids and alcohols.
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
rac-Benzyl (2R,3aR,6aR)-Ramipril has several scientific research applications:
Chemistry: Used as a model compound in studies of ACE inhibitors and their mechanisms.
Biology: Studied for its effects on blood pressure regulation and cardiovascular health.
Medicine: Investigated for its potential in treating conditions such as hypertension, heart failure, and diabetic nephropathy.
Industry: Used in the development of new pharmaceuticals and as a reference standard in quality control.
Mecanismo De Acción
rac-Benzyl (2R,3aR,6aR)-Ramipril exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, the compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. The molecular targets include the ACE enzyme and the renin-angiotensin-aldosterone system (RAAS) pathway.
Comparación Con Compuestos Similares
Similar Compounds
Enalapril: Another ACE inhibitor with a similar mechanism of action.
Lisinopril: A non-racemic ACE inhibitor with a longer duration of action.
Perindopril: Known for its high potency and long-lasting effects.
Uniqueness
rac-Benzyl (2R,3aR,6aR)-Ramipril is unique due to its specific stereochemistry and the presence of a benzyl group, which can influence its pharmacokinetic and pharmacodynamic properties. The racemic mixture allows for the study of both enantiomers and their individual effects.
Propiedades
Fórmula molecular |
C30H38N2O5 |
|---|---|
Peso molecular |
506.6 g/mol |
Nombre IUPAC |
benzyl (2R,3aR,6aR)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate |
InChI |
InChI=1S/C30H38N2O5/c1-3-36-29(34)25(18-17-22-11-6-4-7-12-22)31-21(2)28(33)32-26-16-10-15-24(26)19-27(32)30(35)37-20-23-13-8-5-9-14-23/h4-9,11-14,21,24-27,31H,3,10,15-20H2,1-2H3/t21-,24+,25-,26+,27+/m0/s1 |
Clave InChI |
RENMFAJWBVYHGL-ITAPOITPSA-N |
SMILES isomérico |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H]3CCC[C@@H]3C[C@@H]2C(=O)OCC4=CC=CC=C4 |
SMILES canónico |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13417916.png)

